Product packaging for L-Ornithine (alpha-oxobenzenepropionate)(Cat. No.:CAS No. 93838-90-5)

L-Ornithine (alpha-oxobenzenepropionate)

Cat. No.: B12648678
CAS No.: 93838-90-5
M. Wt: 296.32 g/mol
InChI Key: CYDIXPPRSKKSHT-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Acid and Alpha-Keto Acid Conjugate Chemistry

Amino acids and alpha-keto acids are intrinsically linked in metabolism, primarily through transamination reactions. These reversible reactions, catalyzed by aminotransferases, involve the transfer of an amino group from an amino acid to an alpha-keto acid, resulting in the formation of a new amino acid and a new alpha-keto acid. This process is fundamental to amino acid synthesis and degradation.

L-Ornithine (alpha-oxobenzenepropionate) can be considered a salt or a conjugate formed between the amino acid L-ornithine and alpha-oxobenzenepropionic acid, more commonly known as phenylpyruvic acid. The IUPAC name for this compound is (2S)-2,5-diaminopentanoic acid; 2-oxo-3-phenylpropanoic acid. While not formed through a covalent bond like in a transamination product, the ionic association of these two molecules brings together two biochemically significant entities.

Table 1: Properties of L-Ornithine

PropertyValue
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol . nih.gov
IUPAC Name(2S)-2,5-diaminopentanoic acid. nih.gov
Role in MetabolismIntermediate in the urea (B33335) cycle, precursor for polyamines, proline, and citrulline. google.comnih.gov

Table 2: Properties of Phenylpyruvic Acid (alpha-oxobenzenepropionic acid)

PropertyValue
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
IUPAC Name2-Oxo-3-phenylpropanoic acid
Role in MetabolismA metabolic product of phenylalanine, accumulates in phenylketonuria (PKU). nih.gov

Significance of L-Ornithine (alpha-oxobenzenepropionate) as a Unique Biochemical Entity

The direct biochemical significance of L-Ornithine (alpha-oxobenzenepropionate) as a single entity is not extensively documented in publicly available research. Its importance is likely inferred from the individual roles of its constituent parts, L-ornithine and phenylpyruvate.

L-ornithine is a crucial non-proteinogenic amino acid that functions as a key intermediate in the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. google.com It is synthesized from L-arginine and is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation, as well as other amino acids like proline and citrulline. nih.gov

Phenylpyruvic acid is the alpha-keto acid analog of the essential amino acid phenylalanine. In healthy individuals, it is present in very low concentrations. However, in the genetic disorder phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion to phenylpyruvic acid. nih.gov High levels of phenylpyruvic acid and its metabolites are associated with the neurological damage seen in untreated PKU. nih.gov

The combination of these two molecules into a single compound could theoretically offer a unique biochemical profile. For instance, research on a closely related compound, L-ornithine phenylacetate (B1230308), has demonstrated a synergistic effect in reducing ammonia (B1221849) levels in animal models of liver failure. rhea-db.org This suggests that combining L-ornithine with a phenyl-group-containing acid may have therapeutic potential in conditions characterized by hyperammonemia.

Rationale for Academic Investigation into Novel Metabolic Intermediates and Derivatives

The investigation of novel metabolic intermediates and their derivatives, such as L-Ornithine (alpha-oxobenzenepropionate), is driven by several key scientific motivations:

Elucidation of Metabolic Pathways: Studying novel molecules can help to uncover previously unknown metabolic pathways or regulatory mechanisms. The interaction between the urea cycle intermediate (L-ornithine) and a product of amino acid metabolism (phenylpyruvate) could reveal new connections between these pathways.

Understanding Disease Pathophysiology: The accumulation of certain metabolic intermediates is a hallmark of many inherited metabolic disorders. Investigating how these intermediates interact with other molecules can provide insights into the pathophysiology of diseases like PKU and hyperammonemia.

Development of Therapeutic Agents: As suggested by studies on L-ornithine phenylacetate, novel conjugates of amino acids and other metabolic molecules may possess unique therapeutic properties. rhea-db.org The rationale is that such compounds could deliver two active moieties to a target site or that their combined effect could be greater than the sum of their individual effects. The investigation of L-Ornithine (alpha-oxobenzenepropionate) could explore its potential as a therapeutic agent for conditions such as hepatic encephalopathy, where ammonia detoxification is critical.

Nutritional Science: Understanding the metabolic fate and physiological effects of such compounds is also relevant to the field of clinical nutrition, particularly in the management of patients with specific metabolic needs or disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O5 B12648678 L-Ornithine (alpha-oxobenzenepropionate) CAS No. 93838-90-5

Properties

CAS No.

93838-90-5

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C5H12N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,11,12);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

CYDIXPPRSKKSHT-VWMHFEHESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN

Origin of Product

United States

Biochemical Precursors and Synthetic Considerations for L Ornithine Alpha Oxobenzenepropionate

Biosynthesis of L-Ornithine Precursor

L-ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, most notably the urea (B33335) cycle and as a precursor for the synthesis of polyamines and other amino acids like proline and glutamate (B1630785). nih.govoup.com Its production in organisms occurs through two primary routes: the hydrolysis of L-arginine and de novo synthesis from L-glutamate.

The most direct route to L-ornithine in ureotelic (urea-excreting) organisms is through the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849). nih.gov The final step of this cycle is the hydrolysis of L-arginine, catalyzed by the manganese-dependent enzyme arginase (EC 3.5.3.1). ebi.ac.uk

This reaction cleaves the guanidinium (B1211019) group of L-arginine, yielding urea and L-ornithine. nih.govebi.ac.uk The newly formed L-ornithine is then transported back into the mitochondrion where it can be re-utilized in the urea cycle as a substrate for ornithine transcarbamylase, thus maintaining the cyclic nature of the pathway. nih.gov While critical for ammonia disposal, this arginase-mediated step also serves as a primary source of L-ornithine for other metabolic functions. researchgate.net

Key Enzymes in the Urea Cycle

Enzyme Abbreviation Function
Carbamoyl (B1232498) Phosphate (B84403) Synthetase I CPS1 Catalyzes the initial rate-limiting step, forming carbamoyl phosphate. researchgate.net
Ornithine Transcarbamylase OTC Combines carbamoyl phosphate and ornithine to form citrulline. nih.govnih.gov
Argininosuccinate (B1211890) Synthetase ASSY Catalyzes the formation of argininosuccinate from citrulline and aspartate. nih.govnih.gov
Argininosuccinate Lyase ASL Cleaves argininosuccinate to form arginine and fumarate. nih.govnih.gov

In many microorganisms and plants, L-ornithine is synthesized de novo from L-glutamate through a linear pathway involving several enzymatic steps. frontiersin.orgfrontiersin.org This pathway begins with the acetylation of the amino group of glutamate.

The key steps are as follows:

N-acetylglutamate Synthase (NAGS): Glutamate is first acetylated to form N-acetylglutamate. frontiersin.org

N-acetylglutamate Kinase (NAGK): N-acetylglutamate is phosphorylated to yield N-acetyl-γ-glutamyl-phosphate. This step consumes ATP. frontiersin.orgfrontiersin.org

N-acetyl-γ-glutamyl-phosphate Reductase: The phosphate group is reduced to an aldehyde, forming N-acetylglutamate-semialdehyde, a reaction requiring NADPH. frontiersin.org

N-acetylornithine Aminotransferase: The semialdehyde undergoes transamination to become N-acetylornithine. frontiersin.org

N-acetylornithine Deacetylase: The acetyl group is removed to yield L-ornithine. frontiersin.org

An alternative and interconnected pathway involves the intermediate Δ1-pyrroline-5-carboxylate (P5C). Glutamate is converted by P5C synthase (P5CS) into glutamate-5-semialdehyde, which spontaneously cyclizes to form P5C. nih.gov Ornithine can also be converted to P5C by the enzyme ornithine δ-aminotransferase (OAT), which reversibly transfers the δ-amino group from ornithine to α-ketoglutarate, producing glutamate and P5C. researchgate.netresearchgate.net P5C is a critical metabolic branch point, leading to the synthesis of proline via P5C reductase. nih.govresearchgate.net The reversibility of the OAT reaction allows for the synthesis of ornithine from glutamate when cellular conditions demand it. researchgate.net

The biosynthesis of L-ornithine is tightly regulated to meet cellular demands without wasteful overproduction. This regulation occurs at both the enzymatic and genetic levels.

Feedback Inhibition: The glutamate-dependent pathway is subject to feedback inhibition. The enzyme N-acetylglutamate kinase (NAGK), which catalyzes a committed step in the pathway, is allosterically inhibited by the end-product, L-arginine. frontiersin.org In some organisms, L-citrulline can also inhibit this enzyme. frontiersin.org In mammals, P5C synthase activity is regulated by ornithine. nih.gov

Transcriptional Regulation: The expression of genes encoding ornithine and arginine biosynthetic enzymes is also controlled. In microorganisms like Corynebacterium glutamicum, the genes for ornithine synthesis (argCJBD) are organized in an operon that is repressed by the negative regulatory protein ArgR. frontiersin.org Deletion of the argR gene leads to derepression of the operon and significantly increased L-ornithine production. frontiersin.org In mammals, the levels of urea cycle enzymes, including arginase, are regulated by dietary protein intake and hormonal signals, with high nitrogen flux leading to increased synthesis of these enzymes. nih.govyoutube.com

Biosynthesis of Alpha-Oxobenzenepropionate (Phenylpyruvate) Precursor

Alpha-oxobenzenepropionate, more commonly known as phenylpyruvate, is the α-keto acid analog of the amino acid L-phenylalanine. Its biosynthesis is intricately linked to the metabolism of aromatic amino acids.

The ultimate precursor for aromatic compounds in plants, fungi, and bacteria is chorismate, the final product of the seven-step shikimate pathway. frontiersin.orgresearchgate.net This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate pathway). youtube.com It is a high-flux pathway, estimated to direct over 30% of fixed carbon in plants. frontiersin.org

From chorismate, the synthesis of phenylpyruvate proceeds via the following steps:

Chorismate Mutase (CM): Chorismate is converted to prephenate. This enzyme is found in both the plastids and the cytosol of plant cells. nih.gov

Prephenate Dehydratase (PDT): Prephenate is then decarboxylated and dehydrated to form phenylpyruvate. nih.gov

This sequence, where prephenate is directly converted to phenylpyruvate, is known as the phenylpyruvate pathway and is the primary route for phenylalanine synthesis in most microorganisms. nih.gov In plants, while a plastidial pathway via an intermediate called arogenate is dominant, a complete cytosolic phenylpyruvate pathway has been elucidated, branching off from the main pathway at chorismate. nih.govnih.gov

Phenylpyruvate can also be formed directly from L-phenylalanine through deamination reactions. This conversion is catalyzed by two main classes of enzymes:

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from L-phenylalanine to an α-keto acid acceptor, producing phenylpyruvate and a new amino acid. In Escherichia coli, aspartate aminotransferase (encoded by aspC) and aromatic amino acid aminotransferase (encoded by tyrB) can both catalyze the transamination of phenylpyruvate to form L-phenylalanine, and the reverse reaction is also possible. nih.gov In this reverse reaction, an amino donor like aspartate is required. nih.gov Tyrosine transaminase is another key enzyme in this process. youtube.com

Dehydrogenases: L-phenylalanine dehydrogenase (EC 1.4.1.20) provides an alternative route. This enzyme catalyzes the NAD+-dependent oxidative deamination of L-phenylalanine to produce phenylpyruvate, ammonia, and NADH. nih.gov The equilibrium of this reaction favors the formation of L-phenylalanine, but it can be used to generate phenylpyruvate from its corresponding amino acid. nih.gov L-amino acid deaminase (LAAD) from bacteria like Proteus mirabilis is another enzyme that efficiently converts L-phenylalanine into phenylpyruvate. researchgate.net

Table of Mentioned Compounds

Compound Name Synonym(s)
L-Ornithine (S)-2,5-Diaminopentanoic acid
Alpha-Oxobenzenepropionate Phenylpyruvate, Phenylpyruvic acid
L-Arginine (S)-2-Amino-5-guanidinopentanoic acid
Urea Carbamide
L-Glutamate Glutamic acid
Δ1-pyrroline-5-carboxylate P5C
N-acetylglutamate NAG
L-Citrulline
Chorismate
Prephenate
L-Phenylalanine
Phosphoenolpyruvate PEP
Erythrose 4-phosphate E4P
Aspartate Aspartic acid

Interconversion with Phenylalanine and Tyrosine Metabolisms

The biochemical pathway leading to phenylpyruvic acid is intrinsically linked to the metabolism of the essential amino acid L-phenylalanine and its derivative, L-tyrosine. Under normal physiological conditions, the primary metabolic fate of dietary phenylalanine is its conversion to tyrosine. This irreversible hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase, a process requiring tetrahydrobiopterin (B1682763) as a cofactor. rsc.org Tyrosine then serves as a precursor for various crucial biomolecules, including neurotransmitters and melanin. rsc.org

However, when the activity of phenylalanine hydroxylase is deficient, as seen in the genetic disorder phenylketonuria (PKU), the metabolic landscape is significantly altered. wikipedia.org With the primary conversion pathway to tyrosine impeded, phenylalanine accumulates in the body. This excess phenylalanine is then shunted into an alternative metabolic route, leading to its transamination to form phenylpyruvic acid. wikipedia.org This process represents a key metabolic interconversion where an amino acid is converted into its corresponding α-keto acid. nih.gov The accumulation of phenylpyruvic acid and other phenylalanine metabolites is a hallmark of untreated PKU.

The relationship can be summarized as follows:

Normal Metabolism: Phenylalanine → Tyrosine (catalyzed by phenylalanine hydroxylase)

Altered Metabolism (e.g., PKU): Phenylalanine → Phenylpyruvic Acid (via transamination) wikipedia.org

Perfusion studies in rat livers have demonstrated that when supplied with phenylpyruvate, the tissue can produce both phenylalanine and tyrosine, illustrating the reversibility of the transamination reaction and the subsequent potential for hydroxylation. nih.gov

Investigative Approaches for Conjugate Formation: Enzymatic and Chemical Synthesis Pathways for L-Ornithine (alpha-oxobenzenepropionate)

The formation of the salt L-Ornithine (alpha-oxobenzenepropionate) can be approached through methods that leverage both biological catalysts and principles of chemical synthesis. These strategies aim to efficiently couple the two precursor molecules.

Enzyme-Catalyzed Conjugation Mechanisms

An elegant and specific method for preparing L-ornithine salts involves the use of the enzyme L-arginase (EC 3.5.3.1). google.comnih.gov This enzyme catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea, a key reaction in the urea cycle. nih.gov This enzymatic conversion provides a direct route to obtaining the L-ornithine component.

A patented method describes a process where the entire synthesis of an L-ornithine salt occurs in a single reaction vessel. google.com In this approach, the enzymatic conversion of L-arginine to L-ornithine is carried out in an aqueous medium. The crucial step for forming the desired salt, such as L-Ornithine (alpha-oxobenzenepropionate), involves using the corresponding acid—in this case, phenylpyruvic acid—to maintain the optimal pH for the L-arginase enzyme, typically between 8.0 and 10.0. google.com Following the complete conversion of arginine, the same acid is then used to neutralize the reaction mixture to a pH of approximately 6.5 to 7.0. google.com This adjustment facilitates the direct crystallization and isolation of the target L-ornithine salt from the reaction mixture. google.com

This process can be considered an enzyme-catalyzed conjugation because the enzymatic production of L-ornithine is directly coupled with the salt formation in a controlled environment dictated by the properties of the acid component. The high specificity of L-arginase ensures the production of the correct stereoisomer, L-ornithine, from L-arginine. nih.gov

Biomimetic Synthetic Strategies

Biomimetic synthesis seeks to emulate natural chemical processes. In the context of L-Ornithine (alpha-oxobenzenepropionate), a biomimetic approach would mimic the biological formation of the precursors followed by their conjugation. While no specific enzyme is known to directly conjugate L-ornithine and phenylpyruvic acid, a strategy that combines enzymatic and chemical steps can be considered biomimetic.

The synthesis begins with established biological or chemoenzymatic methods for producing the individual components:

L-Ornithine Production: As described previously, L-ornithine is efficiently produced from L-arginine using L-arginase. nih.gov This step is inherently biomimetic as it uses a biological catalyst. Alternatively, metabolic engineering of microorganisms like Corynebacterium glutamicum has been explored to overproduce L-ornithine from precursors like glutamate. frontiersin.org

Phenylpyruvic Acid Production: Phenylpyruvic acid can be synthesized via several routes, including the hydrolysis of α-acetaminocinnamic acid or the condensation of benzaldehyde (B42025) with glycine (B1666218) derivatives followed by hydrolysis. georganics.sk An enzymatic approach involves the bioconversion of L-phenylalanine using engineered Escherichia coli cells that express enzymes facilitating this transformation. nih.gov

Once the two precursors are obtained, the final step is their conjugation. This is typically a straightforward chemical salt formation reaction. A general method for producing α-keto acid/amino acid salts involves preparing an aqueous solution of the two components. google.com For instance, the α-keto acid (phenylpyruvic acid) is added to a suspension or aqueous solution of the amino acid (L-ornithine). google.com The resulting solution containing the salt can then be concentrated and crystallized. google.com To improve crystallization yield and purity, a solvent in which the salt is less soluble, such as a lower alcohol, may be added. google.com

This multi-step process, which utilizes enzymatic synthesis for one or both precursors followed by a simple chemical salt formation, mimics a plausible, albeit simplified, biological scenario where metabolites synthesized in different pathways interact and form complexes.

Metabolic Interrogation and Biochemical Fate of L Ornithine Alpha Oxobenzenepropionate

Enzymatic Transformations of L-Ornithine (alpha-oxobenzenepropionate)

Substrate Specificity and Kinetic Analysis of Modifying Enzymes

L-Ornithine is a substrate for several key enzymes, each exhibiting distinct substrate specificity and kinetic parameters.

Ornithine Transcarbamylase (OTC): This mitochondrial enzyme (EC 2.1.3.3) plays a crucial role in the urea (B33335) cycle, catalyzing the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to L-Ornithine, forming L-Citrulline. researchgate.net The enzyme is highly specific for L-Ornithine. While direct kinetic studies of phenylpyruvate's effect on OTC are not readily available, the enzyme can be inhibited by structural analogs of L-Ornithine, such as L-norvaline, in a competitive manner. nih.gov

Ornithine Decarboxylase (ODC): As the rate-limiting enzyme in polyamine biosynthesis (EC 4.1.1.17), ODC catalyzes the decarboxylation of L-Ornithine to produce putrescine. nih.govfrontiersin.orgfrontiersin.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is highly regulated. The K_m of rat liver ODC for L-Ornithine has been reported to be 28 µM. nih.gov Phenylpyruvate has been shown to inhibit other decarboxylases, and while direct kinetic data on ODC is scarce, it is plausible that high concentrations of phenylpyruvate could interfere with ODC activity.

Ornithine-Oxo-Acid Aminotransferase (OAT): This enzyme (EC 2.6.1.13) facilitates the reversible transamination of the δ-amino group of L-Ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. This process is crucial for the synthesis of proline and glutamate (B1630785). frontiersin.org The reaction follows a "ping-pong" mechanism and is dependent on PLP. frontiersin.org Phenylpyruvate is known to be a substrate for other aminotransferases, such as glutamine:phenylpyruvate aminotransferase, suggesting a potential for interaction with OAT, possibly through competition for the enzyme's active site or the PLP cofactor. frontiersin.org

Table 1: Kinetic Parameters of Key L-Ornithine Metabolizing Enzymes

Enzyme EC Number Substrate K_m (mM) V_max Source
Ornithine Transcarbamylase 2.1.3.3 L-Ornithine 0.1-0.7 Not specified nih.gov
Ornithine Decarboxylase 4.1.1.17 L-Ornithine 0.028 Not specified nih.gov

Data presented are representative values from various studies and may differ based on the source organism and experimental conditions.

Characterization of Potential Hydrolytic Cleavage Mechanisms

The bond between L-Ornithine and alpha-oxobenzenepropionate in the hypothetical compound would likely be an ionic bond, forming a salt. In an aqueous biological environment, this salt would be expected to readily dissociate into L-Ornithine and phenylpyruvate. Therefore, enzymatic hydrolytic cleavage in the traditional sense would not be the primary mechanism of separation. The metabolic pathways of each component would then proceed independently.

Exploration of Transamination and Redox Reactivity

Transamination is a primary fate for L-Ornithine via the action of Ornithine-Oxo-Acid Aminotransferase (OAT), as detailed above. Phenylpyruvate itself is a product of the transamination of phenylalanine. nih.gov The presence of excess phenylpyruvate could potentially influence the transamination of L-Ornithine by competing for the α-keto acid co-substrate (α-ketoglutarate) or by interacting with the aminotransferase itself.

Redox reactions are not the primary metabolic route for L-Ornithine. However, phenylpyruvate has been shown to inhibit pyruvate (B1213749) dehydrogenase complex activity, which is a key enzyme in cellular respiration, although this effect was not found to be significant at lower concentrations. nih.gov

Enzyme Inhibition and Activation Studies

While direct studies on the inhibition of L-Ornithine metabolizing enzymes by phenylpyruvate are limited, related research offers some insights. Phenylpyruvate is known to inhibit pyruvate kinase, a key glycolytic enzyme, in a manner competitive with its substrates. nih.gov This inhibition of a central metabolic enzyme could indirectly affect the energy-dependent processes of L-Ornithine metabolism.

Furthermore, studies on L-ornithine phenylacetate (B1230308), a related compound, have shown a synergistic effect in reducing ammonia (B1221849) levels. nih.govdovepress.com This suggests that the two components, L-Ornithine and a phenyl-derivative, can have complementary metabolic actions. L-Ornithine acts as a substrate for glutamine synthesis, and phenylacetate helps in the excretion of this ornithine-derived glutamine. nih.govdovepress.com

Table 2: Inhibition of Enzymes by Phenylpyruvate and Related Compounds

Enzyme Inhibited Inhibitor Type of Inhibition K_i / IC_50 Source
Pyruvate Kinase Phenylpyruvate Competitive Not specified nih.gov
Pyruvate Carboxylase Phenylpyruvate Mixed-type Not specified mdpi.com

Biological Distribution and Cellular Partitioning Studies

The distribution of L-Ornithine and the potential influence of phenylpyruvate are critical to understanding their combined biological effects.

Subcellular Localization Investigations

The metabolism of L-Ornithine is compartmentalized within the cell.

Mitochondria: Ornithine Transcarbamylase and Ornithine-Oxo-Acid Aminotransferase are located in the mitochondrial matrix. frontiersin.orgmdpi.com The transport of L-Ornithine into the mitochondria is a critical step for its entry into the urea cycle and for its catabolism via OAT. A defect in the mitochondrial ornithine transporter can lead to hyperornithinemia. mdpi.com

Cytosol: Ornithine Decarboxylase is primarily a cytosolic enzyme. nih.gov However, its localization can shift between the nucleus and cytoplasm under certain conditions, such as in Alzheimer's disease. nih.gov

The effect of phenylpyruvate on the subcellular distribution of L-Ornithine has not been directly studied. However, given that phenylpyruvate can affect mitochondrial enzymes like pyruvate carboxylase, it is conceivable that high concentrations of phenylpyruvate could impact mitochondrial function and, consequently, the transport and metabolism of L-Ornithine within this organelle.

Membrane Transport Mechanisms of L-Ornithine (alpha-oxobenzenepropionate)

The transport of L-Ornithine (alpha-oxobenzenepropionate) across cellular membranes is a critical determinant of its metabolic fate. As a salt, it dissociates into L-ornithine and the alpha-oxobenzenepropionate anion (phenylpyruvate). The transport of each ion is mediated by distinct carrier systems.

L-Ornithine Transport:

L-ornithine, being a basic amino acid, utilizes specific transport systems to cross both the plasma membrane and the inner mitochondrial membrane.

Plasma Membrane Transport: The uptake of L-ornithine from the extracellular space into the cytosol is a directed movement facilitated by specific transporters. jax.org This process is crucial for making ornithine available for cytosolic metabolic pathways, including its entry into the urea cycle and polyamine synthesis. The transport across the plasma membrane is an active process, often dependent on ion gradients. drugbank.com Diamines such as putrescine can interfere with and inhibit L-ornithine transport across the plasma membrane. nih.govnih.gov

Mitochondrial Transport: The transport of L-ornithine into the mitochondrial matrix is essential for its role in the urea cycle. This is primarily mediated by the mitochondrial ornithine carriers, ORC1 (encoded by the SLC25A15 gene) and ORC2. nih.govuniprot.org These carriers function as antiporters, exchanging cytosolic ornithine for mitochondrial citrulline. nih.govdrugbank.com This exchange is a key step that links the cytosolic and mitochondrial reactions of the urea cycle. drugbank.com ORC1 is the predominant isoform in the liver, while both ORC1 and ORC2 are expressed in a wide range of human tissues. nih.gov ORC2 exhibits a broader substrate specificity compared to ORC1. nih.gov

TransporterLocationFunctionSubstrates
ORC1 (SLC25A15) Inner Mitochondrial MembraneOrnithine/Citrulline antiportL-ornithine, L-citrulline, L-lysine, L-arginine nih.govnih.gov
ORC2 Inner Mitochondrial MembraneOrnithine/Citrulline antiportBroader specificity than ORC1, includes L- and D-isomers of ornithine, lysine, arginine, and also L-histidine and L-homoarginine. nih.govnih.gov
Plasma Membrane Transporters Plasma MembraneUptake of L-ornithine into the cytosolL-ornithine and other basic amino acids. jax.orgdrugbank.com

alpha-Oxobenzenepropionate (Phenylpyruvate) Transport:

The transport of phenylpyruvate across cellular membranes is less specifically characterized than that of L-ornithine. As a monocarboxylic acid, it is likely transported by monocarboxylate transporters (MCTs) present on both the plasma and mitochondrial membranes. The transport of phenylpyruvate into the mitochondria is a prerequisite for its interaction with mitochondrial enzymes, such as the pyruvate dehydrogenase complex.

Interaction with Established Metabolic Cycles and Pathways

Following its transport into the cell and subsequent dissociation, the L-ornithine and alpha-oxobenzenepropionate components of L-Ornithine (alpha-oxobenzenepropionate) can influence several key metabolic cycles.

Influence on Urea Cycle Intermediates and Nitrogen Flux

L-ornithine is a central intermediate in the urea cycle, a critical pathway for the detoxification of ammonia. creative-proteomics.com The administration of L-Ornithine (alpha-oxobenzenepropionate) provides a direct supply of L-ornithine, which can enhance the capacity of the urea cycle to remove excess nitrogen.

The synergistic action of L-ornithine and phenylacetate (a metabolite of phenylpyruvate) has been shown to significantly reduce ammonia levels. L-ornithine acts as a substrate for glutamine synthetase in muscle, promoting the conversion of ammonia and glutamate into glutamine. Phenylacetate then conjugates with this newly formed glutamine to produce phenylacetylglutamine, which is subsequently excreted in the urine. This provides an alternative pathway for nitrogen disposal, thereby reducing the burden on the urea cycle.

Urea Cycle StepEnzymeRole of L-OrnithinePotential Influence of L-Ornithine (alpha-oxobenzenepropionate)
Ornithine + Carbamoyl Phosphate → CitrullineOrnithine TranscarbamylaseSubstrateIncreased availability of ornithine can drive this reaction forward, enhancing urea cycle flux.
Arginine → Urea + OrnithineArginaseProductRegenerates ornithine for continued cycle function.

Interplay with Aromatic Amino Acid Catabolism and Anabolism

The alpha-oxobenzenepropionate (phenylpyruvate) component of the compound is a key metabolite in the catabolism of the essential amino acid phenylalanine. youtube.com Phenylpyruvate is formed from phenylalanine through transamination. chempedia.info Under normal physiological conditions, the concentration of phenylpyruvate is low. However, in conditions of high phenylalanine levels, such as in phenylketonuria (PKU), the transamination pathway becomes more active, leading to an accumulation of phenylpyruvate. hmdb.ca

The metabolic fate of phenylpyruvate includes its reduction to phenyllactate and oxidative decarboxylation to phenylacetate. youtube.com The administration of L-Ornithine (alpha-oxobenzenepropionate) introduces phenylpyruvate directly into the metabolic pool, where it can be further metabolized.

PathwayKey MetaboliteEnzymeRole of Phenylpyruvate
Phenylalanine CatabolismPhenylalaninePhenylalanine TransaminaseProduct of transamination
Phenylpyruvate MetabolismPhenylpyruvatePhenylpyruvate DecarboxylaseSubstrate for conversion to phenylacetaldehyde
Phenylpyruvate MetabolismPhenylpyruvatePhenylpyruvate ReductaseSubstrate for conversion to phenyllactate

Modulation of Polyamine Metabolic Pathways

L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. biocrates.com The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.org Polyamines are essential for cell growth, proliferation, and differentiation.

The provision of L-ornithine from L-Ornithine (alpha-oxobenzenepropionate) can potentially enhance the synthesis of polyamines by increasing the substrate availability for ODC. The activity of ODC is tightly regulated by various factors, including the availability of amino acids. nih.gov For instance, certain amino acids like asparagine and glutamine can inhibit the expression of antizyme-1, a protein that targets ODC for degradation, thereby increasing ODC activity. nih.gov The direct effect of phenylpyruvate on ODC activity is not well-documented.

Polyamine Synthesis StepEnzymeRole of L-OrnithinePotential Influence
Ornithine → PutrescineOrnithine Decarboxylase (ODC)SubstrateIncreased ornithine levels may upregulate polyamine synthesis.

Connections to Tricarboxylic Acid Cycle Intermediates

Both components of L-Ornithine (alpha-oxobenzenepropionate) have connections to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for energy production.

L-Ornithine and the TCA Cycle: L-ornithine can be converted to the TCA cycle intermediate alpha-ketoglutarate (B1197944) through the action of ornithine aminotransferase (OAT), which converts ornithine to glutamate-γ-semialdehyde, and then to glutamate, which can be deaminated to alpha-ketoglutarate. youtube.com This represents an anaplerotic pathway, which replenishes TCA cycle intermediates. wikipedia.orgnih.gov

alpha-Oxobenzenepropionate (Phenylpyruvate) and the TCA Cycle: Phenylpyruvate has been shown to inhibit the pyruvate dehydrogenase complex (PDC), the enzyme complex that converts pyruvate to acetyl-CoA for entry into the TCA cycle. nih.govportlandpress.com This inhibition is competitive with respect to pyruvate. Phenylpyruvate can also inhibit pyruvate carboxylase, another key anaplerotic enzyme that converts pyruvate to oxaloacetate. nih.gov By inhibiting these key enzymes, high concentrations of phenylpyruvate could potentially reduce the influx of substrates into the TCA cycle, thereby affecting cellular energy metabolism.

ComponentInteracting Enzyme/PathwayEffectMetabolic Consequence
L-Ornithine Ornithine AminotransferaseSubstrateAnaplerotic replenishment of alpha-ketoglutarate. youtube.com
alpha-Oxobenzenepropionate (Phenylpyruvate) Pyruvate Dehydrogenase ComplexInhibitorReduced conversion of pyruvate to acetyl-CoA. nih.govportlandpress.com
alpha-Oxobenzenepropionate (Phenylpyruvate) Pyruvate CarboxylaseInhibitorReduced anaplerotic formation of oxaloacetate from pyruvate. nih.gov

Influence on Cellular Biochemistry and Regulatory Mechanisms

Modulation of Nitrogen Metabolism Regulatory Pathways

L-Ornithine holds a central position in the management of cellular nitrogen, primarily through its indispensable role in the urea (B33335) cycle. This cycle is the principal metabolic pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. Within the mitochondrial matrix and cytosol of hepatocytes, L-Ornithine acts as a crucial carrier molecule. nih.gov It is regenerated from L-Arginine in the final step of the cycle and serves as a substrate for ornithine transcarbamylase to initiate the next round of ammonia detoxification. nih.govnih.gov

The metabolic pathways of L-Ornithine are tightly interwoven with those of other key amino acids, including proline and glutamate (B1630785). nih.gov The enzyme Ornithine Aminotransferase (OAT), a pyridoxal (B1214274) phosphate-dependent enzyme found in the mitochondrial matrix, plays a critical role in this metabolic crossroads. nih.govoup.comnih.gov OAT catalyzes the reversible transamination of the δ-amino group of L-Ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde (GSA) and L-glutamate. oup.com GSA can then be further metabolized to proline or glutamate, thus linking the urea cycle to the synthesis of these amino acids. The direction of the OAT-catalyzed reaction is dependent on the relative concentrations of the substrates, highlighting a dynamic regulatory node in nitrogen metabolism. oup.com

In certain microorganisms, such as Escherichia coli, L-ornithine can be utilized as a sole source of nitrogen. This is accomplished through the action of ornithine decarboxylase, which converts ornithine to putrescine, channeling the nitrogen into alternative metabolic fates.

Table 1: Key Enzymes in L-Ornithine Nitrogen Metabolism

Enzyme EC Number Location Reaction Metabolic Pathway Reference(s)
Arginase 3.5.3.1 Cytosol L-Arginine → L-Ornithine + Urea Urea Cycle nih.govnih.gov
Ornithine Transcarbamylase 2.1.3.3 Mitochondria L-Ornithine + Carbamoyl (B1232498) Phosphate (B84403) → L-Citrulline Urea Cycle nih.gov
Ornithine Aminotransferase (OAT) 2.6.1.13 Mitochondria L-Ornithine + α-Ketoglutarate ↔ Glutamate-γ-semialdehyde + L-Glutamate Proline/Glutamate Metabolism nih.govoup.com
Ornithine Decarboxylase (ODC) 4.1.1.17 Cytosol L-Ornithine → Putrescine + CO₂ Polyamine Synthesis nih.gov

Investigation of Interactions with Cellular Redox Systems

The interaction of L-Ornithine with cellular redox systems is complex, with research indicating both pro-oxidant and antioxidant potential depending on the cellular context and concentration.

In certain experimental models, high concentrations of L-ornithine have been shown to disrupt redox homeostasis. For instance, in vivo administration of ornithine into the cerebellum of rats led to increased lipid peroxidation, suggesting an induction of oxidative stress. Similarly, studies in pancreatic acinar cells have demonstrated that L-ornithine can promote the generation of reactive oxygen species (ROS). A defect in the mitochondrial ornithine transporter can lead to mitochondrial dysfunction and subsequent oxidative stress, underscoring the importance of proper ornithine compartmentalization.

Conversely, other studies highlight a protective, antioxidant role for L-Ornithine. In human proximal tubular kidney cells, L-ornithine was found to protect against hydrogen peroxide (H₂O₂)-induced ROS production and subsequent cell death. This protective function is mediated by the activation of a specific calcium signaling pathway. Furthermore, the salt L-Ornithine L-Aspartate has been demonstrated to improve mitochondrial function and redox metabolism in cellular models of Parkinson's disease, a condition associated with significant oxidative stress.

L-Ornithine also indirectly influences redox balance through its relationship with nitric oxide (NO), a critical signaling molecule. The enzyme arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By converting L-arginine to L-ornithine, arginase activity can limit the availability of L-arginine for NO production, thereby modulating NO-dependent signaling and redox-sensitive pathways.

Regulation of Enzyme Activity and Gene Expression by L-Ornithine (alpha-oxobenzenepropionate)

L-Ornithine and its metabolic products exert significant regulatory control over key enzymes and gene expression, primarily through allosteric mechanisms and intricate feedback loops.

The most prominent example of regulation influenced by L-Ornithine is the control of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). nih.gov This regulation occurs not by ornithine itself, but by the downstream products of the pathway it initiates.

High intracellular levels of polyamines trigger a sophisticated negative feedback mechanism that dramatically reduces ODC activity. This regulation occurs primarily at the post-translational level. Polyamines stimulate the synthesis of a protein known as antizyme. nih.gov The synthesis of antizyme requires a +1 ribosomal frameshift during the translation of its mRNA, a molecular event that is promoted by polyamines. Once produced, antizyme binds directly to the ODC monomer, which prevents its dimerization into an active enzyme and, crucially, targets it for degradation by the 26S proteasome in an ubiquitin-independent manner. nih.gov This feedback system ensures that the synthesis of polyamines is tightly controlled, responding rapidly to changes in cellular polyamine concentrations.

Signaling Cascades and Biochemical Feedback Loops

L-Ornithine is integrated into cellular signaling networks, capable of initiating specific cascades and being a central component of crucial biochemical feedback loops.

Research has identified L-Ornithine as a ligand for the G-protein coupled calcium-sensing receptor (CaSR). Activation of CaSR by L-ornithine in human kidney cells triggers a receptor-operated Ca²⁺ entry (ROCE) pathway, leading to an increase in intracellular calcium. This signaling cascade was shown to have a cytoprotective effect, counteracting ROS-mediated apoptosis.

Furthermore, L-Ornithine has been observed to influence the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) pathway, a master regulator of protein synthesis and cell growth. Studies in rat liver cells showed that L-ornithine administration led to the phosphorylation of downstream targets of mTORC1. This effect suggests that ornithine can promote anabolic processes, possibly through indirect mechanisms such as stimulating growth hormone release.

The most well-defined feedback loop involving ornithine metabolism is the regulation of ODC by polyamines, as detailed in section 4.3.2. This represents a classic negative feedback loop where the end-products (polyamines) of a pathway inhibit the activity of the initial, rate-limiting enzyme (ODC). This tight regulation is vital as polyamines themselves are potent signaling molecules involved in cell proliferation, differentiation, and apoptosis. nih.gov The metabolism of ornithine via OAT also serves to control the levels of other signaling molecules, including glutamate and GABA, placing it at a critical control point for multiple signaling pathways. nih.govoup.com

Table 2: Signaling Pathways Influenced by L-Ornithine

Signaling Pathway / Loop Key Molecule(s) Effect of L-Ornithine Cellular Outcome Reference(s)
Calcium Signaling Calcium-Sensing Receptor (CaSR) Activates CaSR, inducing ROCE Increased intracellular Ca²⁺, protection against oxidative stress
mTORC1 Pathway mTORC1, p70S6K, 4EBP1 Stimulates phosphorylation of mTORC1 targets Promotion of protein synthesis
ODC Negative Feedback Loop Polyamines, Antizyme Serves as the initial substrate; its products (polyamines) inhibit ODC synthesis Tight control of polyamine levels and cell proliferation nih.gov

Methodological Approaches in L Ornithine Alpha Oxobenzenepropionate Research

Spectrophotometric Assays for Alpha-Keto Acid Detection and Quantification

Spectrophotometric assays are a cornerstone for the quantification of alpha-keto acids due to their accessibility and reliability. These methods typically rely on chemical reactions that produce a colored product, the absorbance of which can be measured to determine the concentration of the target analyte.

One classic method involves the derivatization of the alpha-keto acid with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). nih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative, which, upon treatment with a base, develops a stable color that can be measured with a spectrophotometer. nih.gov This assay is cost-effective and can be adapted for a multiwell plate format, making it suitable for screening purposes. nih.gov

Alternatively, quantification is frequently achieved through coupled enzymatic reactions. cellbiolabs.comsigmaaldrich.com In these assays, the alpha-keto acid is a substrate in a reaction that is linked to the conversion of a co-factor like NAD(P)H to NAD(P)+, or vice-versa. For instance, alpha-ketoglutarate (B1197944) can be measured by an assay where it undergoes transamination to produce glutamate (B1630785); the subsequent reactions are coupled to a probe that generates a colorimetric (absorbance at ~570 nm) or fluorescent product. sigmaaldrich.comabcam.com The amount of colored product formed is directly proportional to the initial concentration of the alpha-keto acid. sigmaaldrich.com Commercial kits based on this principle are widely available and offer high sensitivity and specificity for samples from plasma, serum, and tissue homogenates. cellbiolabs.comsigmaaldrich.comabcam.com

Table 1: Comparison of Spectrophotometric Assays for Alpha-Keto Acids

Assay Principle Reagent(s) Detection Wavelength Key Features
Chemical Derivatization 2,4-Dinitrophenylhydrazine (2,4-DNPH) ~400-550 nm (base-dependent) Cost-effective; robust; suitable for high-throughput screening. nih.gov
Coupled Enzymatic Assay Transaminase, Pyruvate (B1213749) Oxidase, HRP 570 nm (Colorimetric) High specificity; sensitive; available in commercial kits. sigmaaldrich.comabcam.comcaymanchem.com
Enzymatic NADPH Depletion Glutamate Dehydrogenase 340 nm Measures decrease in NADPH absorbance; direct enzymatic assay. nih.gov

Chromatographic Techniques for Compound Separation and Identification

Chromatography is indispensable for separating complex mixtures and identifying individual components like L-Ornithine and its counter-ion from a biological matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of L-Ornithine. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used. impactfactor.org A typical RP-HPLC method involves a C18 column, which separates compounds based on their hydrophobicity. researchgate.netimpactfactor.org

The mobile phase often consists of an aqueous buffer (e.g., orthophosphoric acid or sodium acetate) and an organic modifier like acetonitrile, delivered in either an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. impactfactor.orgingentaconnect.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector at a low wavelength, such as 225 nm, where the compounds exhibit absorbance. impactfactor.org

Because many amino acids lack a strong chromophore, pre-column derivatization is sometimes employed to enhance detection sensitivity. ingentaconnect.com Reagents like phenylisothiocyanate (PITC) react with the amino group of ornithine to form a derivative that can be detected with high sensitivity at a wavelength around 254 nm. ingentaconnect.com HPLC methods have been validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness, confirming their suitability for routine analysis. impactfactor.org

Table 2: Example HPLC Parameters for L-Ornithine Analysis

Parameter Condition 1 Condition 2
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) researchgate.netimpactfactor.org Diamonsil TMC18 (250 mm x 4.6 mm, 5 µm) ingentaconnect.com
Mobile Phase A 0.1% Orthophosphoric Acid in Water researchgate.netimpactfactor.org 0.1M Sodium Acetate Buffer (pH 6.5):Acetonitrile (93:7) ingentaconnect.com
Mobile Phase B Acetonitrile researchgate.netimpactfactor.org Acetonitrile:Water (80:20) ingentaconnect.com
Elution Mode Gradient researchgate.netimpactfactor.org Gradient ingentaconnect.com
Flow Rate 1.0 mL/min impactfactor.org Not Specified
Detection PDA at 225 nm impactfactor.org UV at 254 nm (with pre-column derivatization) ingentaconnect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites, but its application to amino acids like L-Ornithine and non-volatile alpha-keto acids requires a critical preparatory step: derivatization. nih.govuah.edu Derivatization converts these polar, non-volatile compounds into thermally stable and volatile derivatives suitable for analysis by GC. nih.gov

Common derivatization procedures involve esterification of the carboxyl groups followed by acylation of the amino groups. This two-step process makes the molecules less polar and more volatile. For example, amino acids can be treated with an acidic alcohol (like HCl in methanol) to form methyl esters, followed by a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) to acylate the amino groups. nih.gov

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov

Table 3: Derivatization in GC-MS Analysis of Amino and Keto Acids

Derivatization Step Reagent Example Purpose
Esterification HCl in Methanol (CH₃OH) Converts polar carboxylic acid groups (-COOH) into less polar methyl esters (-COOCH₃). nih.gov
Acylation Pentafluoropropionic Anhydride (PFPA) Converts polar amino groups (-NH₂) into non-polar, volatile amide derivatives. nih.gov
Oximation Methoxyamine Hydrochloride Protects keto groups from cyclization and creates a stable derivative for GC analysis.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Replaces active hydrogens on -OH, -COOH, and -NH₂ groups with a trimethylsilyl (B98337) (TMS) group.

Enzymatic Cycling Assays for Metabolite Quantification

Enzymatic cycling assays are a highly sensitive class of methods used for quantifying low concentrations of metabolites. These assays utilize a series of coupled enzymatic reactions to amplify the analytical signal. Instead of a simple one-step conversion, the target metabolite or a product of its reaction participates in a cycle that repeatedly converts a substrate into a detectable product.

For the quantification of alpha-ketoglutarate, an enzymatic assay can be designed where it is first converted to glutamate by a transaminase. cellbiolabs.comcaymanchem.com The co-product of this reaction (e.g., pyruvate) is then used in a second reaction catalyzed by an oxidase to generate a detectable signal, such as hydrogen peroxide (H₂O₂). caymanchem.com The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate into a highly colored or fluorescent compound. caymanchem.com This approach results in a substantial amplification of the signal, allowing for the detection of nanomole or even lower quantities of the initial analyte. sigmaaldrich.com The reaction is typically monitored over time, and the rate of signal generation is proportional to the concentration of the target metabolite. nih.gov

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling studies are advanced research methods that go beyond simple quantification to trace the dynamic movement of atoms through metabolic pathways. This approach, known as metabolic flux analysis (MFA), provides critical insights into the activity of cellular processes. nih.govfrontiersin.org

Stable isotope tracing is a powerful technique that involves introducing a substrate labeled with a heavy, non-radioactive isotope (such as ¹³C, ¹⁵N, or ²H) into a biological system. nih.govyoutube.com For example, to study ornithine metabolism, cells or organisms can be supplied with L-Ornithine in which some or all of the carbon atoms are ¹³C instead of the naturally abundant ¹²C. isotope.com

As the labeled ornithine is metabolized, the ¹³C atoms are incorporated into downstream products of the pathway. pnas.org Researchers can then harvest samples at various time points and use mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the labeled metabolites. frontiersin.org By analyzing the mass isotopomer distributions (the patterns of heavy isotopes in different metabolites), it is possible to deduce the routes the atoms took and calculate the rates (fluxes) of the underlying biochemical reactions. nih.govfrontiersin.org

This technique is invaluable for understanding how metabolic pathways are regulated under different conditions and has been instrumental in fields like cancer metabolism and inherited metabolic disorders. nih.govnih.gov For instance, using ¹⁵N-labeled tracers has been fundamental to studying nitrogen metabolism and the urea (B33335) cycle, where ornithine is a key intermediate. nih.gov

Table 4: Common Stable Isotopes in Metabolic Tracing

Isotope Natural Abundance Application in Metabolic Research
Carbon-13 (¹³C) ~1.1% Tracing the carbon backbone of substrates like glucose, glutamine, and amino acids through central carbon metabolism (e.g., TCA cycle, glycolysis). pnas.orgresearchgate.net
Nitrogen-15 (¹⁵N) ~0.37% Tracking the flow of nitrogen through amino acid synthesis, transamination reactions, and the urea cycle. nih.govcreative-proteomics.com
Deuterium (²H) ~0.015% Investigating redox metabolism (e.g., NADPH production) and the flow of hydrogen atoms in metabolic networks. nih.gov

Radioactive Isotope Applications

Radioactive isotopes are indispensable tools for tracing the metabolic fate of L-Ornithine. By labeling L-Ornithine with isotopes such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), researchers can track its absorption, distribution, metabolism, and excretion in biological systems.

One common application involves the use of radiolabeled L-Ornithine to study its role in the urea cycle. For instance, [¹⁴C]L-Ornithine can be introduced into a cellular or animal model, and the subsequent distribution of the radiolabel in metabolites like citrulline, arginine, and urea can be quantified. This provides direct evidence of its flux through the urea cycle and its rate of conversion. nih.gov

Furthermore, radioactive labeling is employed in enzyme assays to determine the kinetic parameters of enzymes that metabolize L-Ornithine. For example, the activity of ornithine decarboxylase, an enzyme that converts ornithine to putrescine, can be measured by quantifying the release of [¹⁴C]CO₂ from [1-¹⁴C]L-Ornithine. A study on rat liver ornithine decarboxylase utilized alpha-[5-¹⁴C]difluoromethylornithine for affinity labeling to identify the enzyme's active sites. nih.gov

Stable isotopes, such as ¹³C and ¹⁵N, are also used in metabolic studies involving L-Ornithine. L-Ornithine hydrochloride labeled with ¹³C₅ is commercially available for use in metabolic research, biomolecular NMR, and proteomics. isotope.com These isotopes are non-radioactive and can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offering a safe and powerful alternative for in vivo studies in humans.

Table 1: Examples of Radioactive and Stable Isotopes in L-Ornithine Research

Isotope Application Research Focus
¹⁴C Metabolic tracing Urea cycle flux, polyamine biosynthesis
³H Autoradiography Cellular uptake and localization
¹³C Stable isotope tracing In vivo metabolic pathway analysis
¹⁵N Stable isotope tracing Nitrogen metabolism and balance studies

Recombinant Enzyme Production and Characterization for Reaction Mechanism Elucidation

The production of recombinant enzymes has revolutionized the study of L-Ornithine metabolism. By overexpressing specific enzymes in host systems like Escherichia coli or yeast, researchers can obtain large quantities of purified enzymes for detailed biochemical and structural analysis.

A key enzyme in L-Ornithine metabolism is ornithine transcarbamylase (OTC), which catalyzes the conversion of L-Ornithine and carbamoyl (B1232498) phosphate (B84403) to L-citrulline. nih.gov Recombinant human OTC has been produced and crystallized to study its structure and the effects of mutations that lead to OTC deficiency. nih.gov Similarly, recombinant E. coli OTC has been crystallized, providing insights into its structure and conformational changes upon substrate binding. nih.gov

Another important enzyme is L-ornithine N(alpha)-acyltransferase, which is involved in the biosynthesis of ornithine lipids. The gene for this enzyme from Rhizobium meliloti has been cloned and expressed to characterize its catalytic activity, which involves the acylation of L-ornithine. uniprot.org

The use of recombinant enzymes also facilitates the investigation of reaction mechanisms. Site-directed mutagenesis can be performed to alter specific amino acid residues in the active site, and the resulting changes in enzyme activity can shed light on the roles of these residues in catalysis. For example, a mutant of E. coli ornithine transcarbamoylase with a single amino acid substitution showed drastically altered enzyme activity and kinetic mechanism. nih.gov

Cell-Free System Applications for Biochemical Pathway Reconstruction

Cell-free systems provide a powerful platform for reconstructing and studying biochemical pathways involving L-Ornithine in a controlled in vitro environment. nih.govhmdb.ca These systems, typically derived from cell lysates, contain the necessary machinery for transcription and translation, allowing for the synthesis of multiple enzymes in a single reaction.

Cell-free systems offer several advantages over in vivo studies, including the ability to directly manipulate the reaction environment, add non-natural substrates, and avoid issues of cell viability and toxicity. hmdb.canih.gov This makes them ideal for prototyping and optimizing metabolic pathways. For example, a cell-free platform was successfully used to reconstitute complex natural product biosynthetic pathways. bmrb.io

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

A variety of advanced spectroscopic techniques are employed to determine the three-dimensional structure and conformational dynamics of L-Ornithine and the enzymes that interact with it.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecules in solution. 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom in L-Ornithine, allowing for its structural elucidation. The Human Metabolome Database and the Biological Magnetic Resonance Bank contain NMR spectra for L-Ornithine, which serve as valuable reference data. hmdb.cabmrb.io ¹H and ¹³C NMR spectra of L-Ornithine and its hydrochloride salt are well-documented. chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of L-Ornithine, confirming its identity and purity. High-resolution mass spectrometry can provide the exact mass of the molecule. alfa-chemistry.com Mass spectral data for L-Ornithine is available in databases such as MassBank. massbank.eumassbank.eu

X-ray Crystallography is the primary method for determining the high-resolution three-dimensional structure of proteins. Researchers have successfully crystallized and solved the X-ray structures of several enzymes involved in L-Ornithine metabolism, including human and E. coli ornithine transcarbamylase. nih.govnih.gov These structures provide a detailed picture of the enzyme's active site and have been instrumental in understanding its catalytic mechanism and the molecular basis of related genetic disorders.

Table 2: Spectroscopic and Structural Analysis Techniques for L-Ornithine Research

Technique Application Information Obtained
NMR Spectroscopy Structural elucidation in solution Chemical shifts, coupling constants, 3D conformation
Mass Spectrometry Molecular weight and structure confirmation Mass-to-charge ratio, fragmentation patterns
X-ray Crystallography High-resolution protein structure determination Atomic coordinates of enzymes, active site geometry

Comparative Biochemical Analysis and Evolutionary Perspectives

Cross-Species Variability in L-Ornithine and Phenylpyruvate Conjugation and Metabolism

The conjugation of L-Ornithine and phenylpyruvate is a transamination reaction, a pivotal process in nitrogen metabolism. This reaction is catalyzed by aminotransferases, a diverse family of enzymes. The variability of this process across different species is significant and reflects adaptations to diverse metabolic needs and environments.

In mammals, the metabolism of L-Ornithine is intrinsically linked to the urea (B33335) cycle, where it acts as a key intermediate. nih.govwikipedia.org Phenylpyruvate, on the other hand, is a metabolite of phenylalanine and its accumulation is a hallmark of the genetic disorder phenylketonuria (PKU). nih.gov While the primary fate of ornithine in the liver is within the urea cycle, ornithine aminotransferase (OAT) can catalyze the transfer of the δ-amino group of ornithine to an α-keto acid. nih.govbiorxiv.org Studies on rat liver OAT have shown its functional properties, nih.gov and research on human OAT has detailed its kinetic parameters with various amino acceptors, including pyruvate (B1213749) and oxaloacetate, highlighting the enzyme's capacity to interact with different keto acids. nih.govmdpi.com The substrate specificity of OAT can vary; for instance, serine-pyruvate aminotransferase in mouse and rat livers can utilize ornithine as an amino donor and phenylpyruvate as an amino acceptor, whereas this activity is minimal in dogs and cats. nih.gov

In uricotelic species like birds, which lack a complete urea cycle, the metabolism of arginine and its derivative ornithine is different from that of mammals. researchgate.net These species are unable to synthesize arginine de novo and rely on dietary intake. The degradation of arginine produces ornithine, which is a precursor for polyamines, crucial for cell division and DNA synthesis. researchgate.net

Invertebrates exhibit diverse strategies for anaerobic metabolism, with some pathways involving amino acids. nih.gov The metabolism of ornithine and its potential conjugation with various keto acids would likely differ significantly based on the organism's primary mode of nitrogen excretion and energy metabolism. For example, in the bacterium Staphylococcus aureus, ornithine-oxo-acid transaminase is important for amino acid metabolism and biofilm development. wikipedia.org

Plants and microorganisms synthesize aromatic amino acids, including phenylalanine, through pathways that can involve phenylpyruvate as an intermediate. frontiersin.org The biosynthesis of arginine in plants also involves ornithine. nih.gov The interplay between these pathways suggests the potential for L-ornithine and phenylpyruvate to interact, although this specific conjugation is not a primary metabolic route.

The following table summarizes the known or inferred variability in the metabolism of L-Ornithine and phenylpyruvate across different taxa, highlighting the potential for their conjugation.

TaxonL-Ornithine MetabolismPhenylpyruvate MetabolismPotential for L-Ornithine-Phenylpyruvate ConjugationKey Enzymes
Mammals Central to the urea cycle; precursor for proline and polyamines. nih.govwikipedia.orgCatabolite of phenylalanine; elevated in phenylketonuria. nih.govPossible via aminotransferases with broad substrate specificity. nih.govOrnithine aminotransferase (OAT), Serine-pyruvate aminotransferase
Birds Derived from arginine degradation; precursor for polyamines. researchgate.netMetabolite of dietary phenylalanine.Likely present, but not a primary pathway.Aminotransferases
Reptiles Involved in nitrogen excretion, which varies between urea and uric acid production.Metabolite of dietary phenylalanine.Dependent on the specific aminotransferase profile.Aminotransferases
Amphibians Tadpoles excrete ammonia (B1221849), adults often produce urea. pnas.orgMetabolite of dietary phenylalanine.Varies with developmental stage and species.Ornithine aminotransferase, other aminotransferases
Fish Primarily excrete ammonia; some species produce urea. pnas.orgMetabolite of dietary phenylalanine.Likely present in ureotelic species.Ornithine aminotransferase, other aminotransferases
Insects Involved in various metabolic pathways, but urea cycle is absent.Metabolite of dietary phenylalanine.Dependent on specific insect order and its metabolic adaptations.Aminotransferases
Bacteria Involved in arginine biosynthesis and degradation. wikipedia.orgIntermediate in phenylalanine biosynthesis and degradation.Documented in some species.Ornithine-oxo-acid transaminase, Aromatic aminotransferases
Plants Intermediate in arginine and proline biosynthesis. nih.govIntermediate in phenylalanine biosynthesis. frontiersin.orgPossible, given the presence of diverse aminotransferases.Aromatic aminotransferases, Prephenate aminotransferase

Evolutionary Significance of Compound Derivatization in Amino Acid and Alpha-Keto Acid Metabolism

The derivatization of amino acids and α-keto acids through reactions like transamination is a cornerstone of metabolic evolution. This process allows for the interconversion of molecules, providing metabolic flexibility and enabling organisms to adapt to changing nutritional and environmental conditions.

The evolution of aminotransferases (ATs) has been shaped by multisubstrate specificity. astrobiology.comnih.gov This inherent promiscuity allowed for the recruitment of distinct, non-orthologous ATs to perform essential reactions in different taxa without a significant increase in the number of enzyme-encoding genes. astrobiology.comnih.gov This evolutionary strategy likely contributed to the development of robust and diverse nitrogen metabolic networks across the tree of life. astrobiology.comnih.gov The diversification of ATs into distinct classes occurred before the last universal common ancestor (LUCA), indicating the ancient origins of this enzymatic function. nih.gov

The ability to utilize a variety of amino acids as donors and α-keto acids as acceptors provides a significant evolutionary advantage. For instance, in times of starvation, the carbon skeletons of amino acids can be funneled into central metabolic pathways like the citric acid cycle for energy production. Conversely, when there is an excess of certain amino acids, their nitrogen can be transferred to α-keto acids to synthesize other necessary amino acids.

The evolution of the urea cycle in mammals and some other vertebrates is a prime example of metabolic adaptation for nitrogen excretion on land. nih.govnih.gov The enzymes of the urea cycle show homology to microbial enzymes of the arginine metabolic pathway, suggesting their recruitment and adaptation for a new physiological function. nih.gov

The following table outlines the evolutionary advantages conferred by the derivatization of amino and α-keto acids.

Evolutionary AdvantageBiochemical MechanismSignificance
Metabolic Flexibility Interconversion of amino acids and α-keto acids via transamination.Allows organisms to adapt to varying dietary inputs and metabolic demands.
Nitrogen Homeostasis Transfer of amino groups for biosynthesis or excretion.Essential for managing nitrogen balance and detoxifying ammonia. pnas.org
Carbon Skeleton Utilization Funneling of deaminated amino acid skeletons into central metabolism.Provides a source of energy and biosynthetic precursors.
Evolution of New Pathways Recruitment and adaptation of existing enzymes for novel functions.Led to the development of specialized metabolic pathways like the urea cycle. nih.gov
Robustness of Metabolic Networks Overlapping substrate specificities of aminotransferases.Provides redundancy and stability to metabolic networks. astrobiology.comnih.gov

Phylogenetic Analysis of Enzymes Involved in Related Pathways

The enzymes responsible for the conjugation of L-Ornithine and phenylpyruvate belong to the large and diverse aminotransferase family. Phylogenetic analysis of these enzymes reveals a complex evolutionary history characterized by both conservation and functional diversification.

Aminotransferases are classified into several subfamilies based on sequence and structural similarities. nih.gov Enzymes with ornithine aminotransferase activity are found across all domains of life, indicating their ancient origin. nih.gov Phylogenetic trees of OAT show a strong conservation among eukaryotic organisms, from protozoans to humans. nih.gov

Aromatic amino acid aminotransferases (AroATs), which can utilize phenylpyruvate as a substrate, also exhibit a complex evolutionary history. Phylogenetic analyses of AroATs suggest that their substrate specificities have evolved and sometimes swapped over time. researchgate.net For example, within the Iα subfamily of aminotransferases, tyrosine aminotransferase (TAT) activity appears to have arisen independently multiple times. researchgate.net

The evolution of the aromatic amino acid hydroxylase (AAAH) family, which is involved in the metabolism of phenylalanine, also provides insights into the evolutionary pressures on related pathways.

The phylogenetic tree below illustrates the evolutionary relationships between different classes of aminotransferases, highlighting the diversity of enzymes that could potentially catalyze the conjugation of L-Ornithine and phenylpyruvate. The tree is a conceptual representation based on published phylogenetic analyses. nih.gov

This conceptual phylogenetic tree shows the major classes of aminotransferases. Classes I and II contain enzymes with known or potential activity towards L-Ornithine and/or phenylpyruvate.

Future Directions and Emerging Research Avenues in L Ornithine Alpha Oxobenzenepropionate Research

Untapped Biochemical Transformations and Novel Metabolic Intermediates

Future research could focus on elucidating the metabolic fate of L-Ornithine (alpha-oxobenzenepropionate) within biological systems. L-Ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, proline, and glutamate (B1630785). creative-proteomics.comnih.gov Phenylpyruvate is a metabolite of phenylalanine that accumulates in individuals with phenylketonuria (PKU). nih.gov

A primary area of investigation would be to determine whether the compound dissociates into L-Ornithine and phenylpyruvate upon absorption, or if it is metabolized as a single entity. Should it dissociate, research could explore if the simultaneous availability of both molecules influences their respective metabolic pathways. For instance, does the presence of phenylpyruvate alter the activity of enzymes in the urea cycle for which L-Ornithine is a substrate?

Conversely, if the compound is metabolized intact, a host of novel biochemical transformations and metabolic intermediates may be discovered. The exploration of enzymatic or non-enzymatic reactions involving the entire molecule could reveal currently unknown metabolic pathways.

Table 1: Potential Areas of Investigation for Novel Metabolism

Research QuestionPotential Outcome
Does L-Ornithine (alpha-oxobenzenepropionate) dissociate in vivo?Understanding of its bioavailability and the independent or synergistic effects of its components.
How does phenylpyruvate influence L-Ornithine metabolism?Identification of regulatory cross-talk between amino acid and keto acid metabolic pathways.
Are there unique metabolic intermediates of the intact salt?Discovery of novel bioactive molecules with potential physiological significance.

High-Throughput Screening for Modulating Enzymes and Binding Partners

High-throughput screening (HTS) methodologies offer a powerful approach to identify enzymes and other proteins that interact with L-Ornithine (alpha-oxobenzenepropionate). nih.govumn.edu Future HTS campaigns could be designed to screen large compound libraries for molecules that either enhance or inhibit the potential therapeutic effects of this salt.

Given L-Ornithine's role in the urea cycle, enzymes such as ornithine transcarbamylase could be key targets. creative-proteomics.com Similarly, ornithine decarboxylase, the rate-limiting enzyme in polyamine synthesis, represents another important target. nih.gov HTS assays could be developed to identify compounds that modulate the activity of these enzymes in the presence of L-Ornithine (alpha-oxobenzenepropionate).

Furthermore, HTS could be employed to discover novel binding partners for the intact salt or its unique metabolites. This could uncover previously unknown receptors, transporters, or enzymes that are specifically modulated by L-Ornithine (alpha-oxobenzenepropionate), opening up new avenues for therapeutic intervention.

Computational Modeling of Molecular Interactions and Metabolic Networks

Computational modeling presents a valuable tool for predicting the behavior of L-Ornithine (alpha-oxobenzenepropionate) at both the molecular and systems level. Molecular docking studies could be employed to model the interaction of the compound with the active sites of key enzymes in L-Ornithine and phenylpyruvate metabolism. mdpi.com This could provide insights into how the phenylpyruvate moiety might influence the binding affinity and catalytic efficiency of L-Ornithine-utilizing enzymes.

At a broader level, constraint-based modeling of metabolic networks could be used to simulate the impact of introducing L-Ornithine (alpha-oxobenzenepropionate) into cellular metabolism. researchgate.net By incorporating the known reactions of L-Ornithine and phenylpyruvate, these models could predict shifts in metabolic fluxes and the accumulation of downstream metabolites. This could help to generate hypotheses about the systemic effects of the compound that can then be tested experimentally.

Table 2: Potential Computational Modeling Approaches

Modeling TechniqueResearch FocusPotential Insights
Molecular DockingInteraction with enzymes like ornithine transcarbamylase and ornithine decarboxylase.Understanding of binding affinity and potential for modulation of enzyme activity.
Metabolic Network ModelingSystem-wide effects on cellular metabolism.Prediction of changes in metabolic pathways and identification of potential biomarkers.

Development of Novel Biochemical Probes for in situ Metabolic Studies

To truly understand the metabolic fate and distribution of L-Ornithine (alpha-oxobenzenepropionate) in living systems, the development of novel biochemical probes will be essential. These probes could be isotopically labeled versions of the compound, allowing for its tracing through metabolic pathways using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Fluorescently tagged derivatives of L-Ornithine (alpha-oxobenzenepropionate) could also be synthesized. These probes would enable the visualization of the compound's uptake, subcellular localization, and interaction with binding partners in real-time using advanced microscopy techniques. The development of such tools would be a critical step in moving from in vitro studies to understanding the compound's behavior in a physiological context.

Exploration of its Role in Specific Biological Model Systems Beyond Initial Characterization

Once foundational biochemical and metabolic data are established, research should progress to investigating the effects of L-Ornithine (alpha-oxobenzenepropionate) in relevant biological model systems. Given the roles of its components, several models are of particular interest.

Animal models of hyperammonemia and liver disease could be used to explore whether the compound can support the urea cycle and reduce ammonia (B1221849) levels, a known therapeutic target for other L-Ornithine salts like L-Ornithine L-aspartate. nih.govnih.gov

Furthermore, considering the involvement of phenylpyruvate in the pathophysiology of phenylketonuria, it would be intriguing to investigate the effects of L-Ornithine (alpha-oxobenzenepropionate) in models of this genetic disorder. nih.gov Research could explore whether the provision of L-Ornithine alongside phenylpyruvate has any modifying effect on the neurological or metabolic consequences of the disease. The study of δ-poly-L-ornithine's antifungal activity also suggests that the antimicrobial potential of L-Ornithine (alpha-oxobenzenepropionate) could be explored in infectious disease models. nih.gov

Q & A

Q. What are the key enzymatic steps in L-ornithine biosynthesis, and how can they be experimentally validated?

The urea cycle enzymes arginase and ornithine transcarbamylase catalyze L-ornithine production from L-arginine. To validate these steps, use gene knockout/knockdown (e.g., speE disruption to block spermidine synthesis) combined with HPLC or LC-MS to quantify intermediates. Quantitative real-time PCR (qPCR) confirms transcriptional changes in pathway genes like rocG and gapC .

Q. What analytical techniques ensure the purity and structural integrity of synthesized L-ornithine?

NMR spectroscopy (1H/13C) confirms stereochemistry, while HPLC with UV/fluorescence detection assesses purity. Mass spectrometry validates molecular weight. Cross-reference with pharmacopeial standards (e.g., Ornithine Aspartate, CAS 3230-94-2) ensures compliance with regulatory guidelines .

Q. How should researchers design in vitro models to study L-ornithine's role in ammonia detoxification?

Use primary hepatocyte cultures or urea cycle enzyme assays (e.g., ornithine transcarbamylase activity) under controlled ammonia concentrations. Supplement media with L-ornithine hydrochloride (CAS 3184-13-2) and measure urea/ammonia ratios via colorimetric assays like the Berthelot reaction .

Advanced Research Questions

Q. How can metabolic engineering optimize NADPH availability to enhance L-ornithine production in Corynebacterium glutamicum?

Overexpress NADPH-generating genes such as gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase). Validate via NADPH/NADH ratio assays and 13C metabolic flux analysis. The engineered strain C. glutamicum DAPRE::rocG achieved 14.84 g/L yields by redirecting carbon flux toward glutamate precursors .

Q. What computational methods predict the reactivity of L-ornithine derivatives with α-carbon substituents?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental logP/pKa values and perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity changes in enzymatic systems like arginase .

Q. How should contradictions in NADPH-L-ornithine yield correlations be resolved during metabolic studies?

Use targeted qPCR to distinguish contributions from NADPH biosynthesis genes (e.g., pntAB) versus heterologous genes (e.g., gapC). Combine with isotopomer-based flux analysis (13C-MFA) to trace carbon allocation and validate NADPH utilization pathways .

Q. What protocols ensure stereochemical accuracy in enzyme structures used for L-ornithine pathway modeling?

Validate protein crystal structures with PROCHECK to assess Ramachandran plot outliers (<5%) and side-chain rotamer normality. Refine active-site conformations using molecular dynamics simulations (e.g., AMBER or CHARMM) for docking studies with L-ornithine substrates .

Methodological Best Practices

Q. How should researchers document experimental protocols for L-ornithine synthesis to ensure reproducibility?

Q. What strategies validate the biological relevance of L-ornithine derivatives in enzyme inhibition studies?

Perform kinetic assays (e.g., Michaelis-Menten plots) to measure inhibitor constants (Ki). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate with in silico docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.